



# Application Notes: IR-820 for Sentinel Lymph Node Mapping

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | IR-820   |           |
| Cat. No.:            | B1672171 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Sentinel lymph node (SLN) mapping is a critical procedure in surgical oncology for staging the spread of cancer. The identification of the first lymph node(s) to receive lymphatic drainage from a primary tumor can predict the metastatic status of the entire lymph node basin. Near-infrared (NIR) fluorescence imaging offers a real-time, non-radioactive method for lymphatic mapping. **IR-820**, a cyanine dye and an analog of the FDA-approved Indocyanine Green (ICG), has emerged as a promising agent for this application.[1] Its favorable optical properties, including fluorescence emission in the NIR-I and NIR-II windows, good biocompatibility, and enhanced fluorescence upon binding to serum albumin, make it a valuable tool for preclinical and potentially clinical research.[1][2]

**IR-820**'s stability and predictable spectral properties offer potential advantages for applications requiring longer imaging times or consistent emission peaks.[3][4] These notes provide an overview of the quantitative data, experimental protocols, and workflows for utilizing **IR-820** in sentinel lymph node mapping.

### **Quantitative Data Presentation**

For effective experimental design, understanding the optical properties and comparative performance of **IR-820** is essential.



### **Table 1: Spectral Properties of IR-820**

The fluorescence characteristics of **IR-820** are highly dependent on its solvent environment. A notable red shift in both absorption and emission is observed when **IR-820** is in serum compared to water, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration at longer wavelengths.[2]

| Property        | In Water        | In Serum                  |
|-----------------|-----------------|---------------------------|
| Peak Absorption | ~691 nm         | Red-shifted by ~143 nm    |
| Peak Emission   | ~829 nm (NIR-I) | ~858 nm (NIR-I)           |
| NIR-II Emission | N/A             | Spectrum extends >1200 nm |

Data compiled from references[2][4].

### Table 2: Comparative Performance of NIR Dyes (ICG) vs. Standard Tracers for SLN Mapping

As an analog of ICG, the performance of **IR-820** is expected to be similar. Clinical data for ICG demonstrates superior or comparable detection rates to traditional methods like blue dye and radiocolloids.



| Tracer(s) | Cancer Type | Overall<br>Detection Rate | Bilateral<br>Detection Rate | Notes                                        |
|-----------|-------------|---------------------------|-----------------------------|----------------------------------------------|
| ICG       | Uterine     | 95%                       | 85%                         | Significantly<br>higher than blue<br>dye.[5] |
| Blue Dye  | Uterine     | 81%                       | 54%                         | Lower detection rates compared to ICG.[5]    |
| ICG       | Breast      | 95.4% - 97.8%             | N/A                         | Non-inferior to<br>99mTc.[6]                 |
| 99mTc     | Breast      | 96.4% - 98.3%             | N/A                         | Gold standard;<br>involves<br>radiation.[6]  |

Data for ICG is used as a proxy for IR-820. Compiled from references[5][6].

# **Table 3: Recommended Dosage and Imaging Parameters for Preclinical SLN Mapping**

The optimal dosage and imaging settings can vary based on the animal model and imaging system. The following parameters are derived from preclinical studies.

| Parameter             | Recommended Value                              | Source |
|-----------------------|------------------------------------------------|--------|
| Concentration         | 0.5 mg/mL                                      | [2][7] |
| Injection Volume      | 100 - 200 μL                                   | [2][7] |
| Administration        | Local (submucosal, peritumoral) or Intravenous | [2][8] |
| Excitation Wavelength | 793 nm                                         | [2]    |
| Laser Power Density   | 20 mW/cm <sup>2</sup>                          | [2]    |
| Camera Exposure Time  | 50 - 500 ms                                    | [2][9] |



# Experimental Protocols Protocol 1: In Vivo Sentinel Lymph Node Mapping in a Rodent Model

This protocol provides a detailed methodology for performing SLN mapping in a mouse or rat model using IR-820.

- 1. Materials and Reagents:
- IR-820 dye
- · Sterile Phosphate-Buffered Saline (PBS) or sterile water
- Animal model (e.g., mouse or rat with a tumor)
- Anesthesia (e.g., isoflurane)
- NIR fluorescence imaging system with appropriate laser source and filters
- Syringes and needles (e.g., 30-gauge)
- 2. Preparation of IR-820 Solution:
- Allow the lyophilized **IR-820** powder to equilibrate to room temperature.
- Reconstitute the IR-820 in sterile PBS or water to a stock concentration (e.g., 1 mg/mL).
   Vortex briefly to ensure complete dissolution.
- Dilute the stock solution to the final working concentration (e.g., 0.5 mg/mL) using sterile PBS.[2][7]
- Protect the solution from light to prevent photobleaching. Prepare fresh on the day of the experiment.
- 3. Animal Preparation and Injection:



- Anesthetize the animal using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by pedal withdrawal reflex.
- Place the animal on the imaging stage and acquire a baseline pre-injection fluorescence image.
- For local SLN mapping, inject 100-200 μL of the **IR-820** solution into the tissue surrounding the primary tumor or into the desired lymphatic drainage basin (e.g., lingual submucosa for oral mapping).[2][7][8]
- Inject slowly and steadily to avoid leakage and tissue damage.
- 4. NIR Fluorescence Imaging:
- Immediately after injection, begin acquiring fluorescence images using the NIR imaging system.
- Set the excitation laser to ~793 nm and the emission filter to capture the NIR-I (~850-900 nm) and/or NIR-II (>1000 nm) signal.[2]
- Adjust the laser power (e.g., 20 mW/cm²) and camera exposure time (e.g., 50-100 ms) to achieve a good signal-to-background ratio (SBR) without saturating the detector.[2]
- Continuously or sequentially image the animal to visualize the lymphatic channels and the accumulation of **IR-820** in the sentinel lymph node(s). The time to identification is typically within minutes.[9]
- 5. Data Acquisition and Analysis:
- Record the time to visualization of the lymphatic channels and the SLN.
- Using the system's software, draw regions of interest (ROIs) around the identified SLN and an adjacent background tissue area.
- Calculate the Signal-to-Background Ratio (SBR) by dividing the mean fluorescence intensity
  of the SLN ROI by the mean fluorescence intensity of the background ROI.



 After in vivo imaging, the animal can be euthanized, and the SLN can be excised for ex vivo imaging and subsequent histological confirmation.

### **Visualizations**

## Diagram 1: Conceptual Workflow of Sentinel Lymph Node Mapping



Click to download full resolution via product page

Caption: Conceptual flow of IR-820 from injection site to the sentinel lymph node.

# Diagram 2: Experimental Protocol for In Vivo SLN Mapping



1. Prepare IR-820 Solution (0.5 mg/mL)



Click to download full resolution via product page

Caption: Step-by-step experimental workflow for preclinical SLN mapping.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Excretable IR-820 for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of the optical and heat generation properties of IR820 and indocyanine green PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of the Detection of Sentinel Lymph Nodes Using Indocyanine Green and Near-Infrared Fluorescence Imaging versus Blue Dye during Robotic Surgery in Uterine Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-infrared fluorescence sentinel lymph node mapping in breast cancer: a multicenter experience PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Oral Sentinel Lymph Node Mapping by Near-Infrared Fluorescent Methylene Blue in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Study of Near-Infrared Guided Sentinel Lymph Node Mapping of the Porcine Lung - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: IR-820 for Sentinel Lymph Node Mapping]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672171#ir-820-for-mapping-sentinel-lymph-nodes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com